2-Bromo-5-cyano-3-methylbenzoic acid
Description
2-Bromo-5-cyano-3-methylbenzoic acid (CAS: 1807019-09-5) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a bromine atom at the 2-position, a cyano group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 1-position. The compound is cataloged under MDL number MFCD28736528 and is typically available at 95% purity .
Properties
IUPAC Name |
2-bromo-5-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGEHNFFGOGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2.1.1 2-Bromo-5-cyano-4-methylbenzoic Acid (CAS: 1806060-86-5)
This positional isomer differs only in the methyl group’s placement (4-position vs. 3-position in the target compound). Both isomers share identical molecular weights (240.06 g/mol) and functional groups but differ in solubility and crystallinity due to packing effects .
2.1.2 Bromo-Methylbenzoic Acids (Non-Cyano Analogs)
The following analogs lack the cyano group but share bromine and methyl substituents:
| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | C₈H₇BrO₂ | 215.04 | Lower acidity (no EWG* near COOH) |
| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | C₈H₇BrO₂ | 215.04 | Higher steric hindrance at COOH |
| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | C₈H₇BrO₂ | 215.04 | Melting point: 181°C |
| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | C₈H₇BrO₂ | 215.04 | >98% purity, lower cost |
*EWG = Electron-Withdrawing Group
The target compound’s cyano group significantly increases its molecular weight (240.06 vs. 215.04) and acidity compared to non-cyano analogs. The cyano group’s strong electron-withdrawing nature enhances the carboxylic acid’s acidity, making it more reactive in deprotonation or nucleophilic substitution reactions .
Functional Group Variants
2.2.1 Nitro-Substituted Analogs
- 2-Bromo-3-methyl-5-nitrobenzoic acid (CAS: 631911-95-0): The nitro group, a stronger electron-withdrawing group than cyano, further increases acidity. However, nitro groups are less versatile in subsequent functionalization (e.g., reduction to amines) compared to cyano groups .
2.2.2 Amino- and Methoxy-Substituted Analogs
- 2-Amino-5-bromo-3-methoxybenzoic acid (CAS: 169045-04-9): The amino and methoxy groups introduce electron-donating effects, reducing acidity but enabling participation in coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the target compound’s electron-deficient aromatic ring .
Data Table: Comparative Properties of Selected Analogs
| Compound | CAS RN | MW (g/mol) | Substituents (Positions) | Key Reactivity Features |
|---|---|---|---|---|
| 2-Bromo-5-cyano-3-methylbenzoic acid | 1807019-09-5 | 240.06 | Br (2), CN (5), Me (3), COOH | High acidity, tetrazole precursor |
| 2-Bromo-5-methylbenzoic acid | 6967-82-4 | 215.04 | Br (2), Me (5), COOH | Lower cost, moderate reactivity |
| 2-Bromo-3-methyl-5-nitrobenzoic acid | 631911-95-0 | 260.03 | Br (2), Me (3), NO₂ (5), COOH | Highest acidity, limited functionalization |
| 2-Amino-5-bromo-3-methoxybenzoic acid | 169045-04-9 | 260.08 | Br (5), NH₂ (2), OMe (3), COOH | Suzuki coupling candidate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
